4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
CAS No.: 428467-15-6
Cat. No.: VC2139721
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde - 428467-15-6](/images/structure/VC2139721.png)
Specification
CAS No. | 428467-15-6 |
---|---|
Molecular Formula | C14H8F3NO4 |
Molecular Weight | 311.21 g/mol |
IUPAC Name | 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Standard InChI | InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-6-13(12(7-10)18(20)21)22-11-4-1-9(8-19)2-5-11/h1-8H |
Standard InChI Key | KXVQJYRIEXKXDE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde consists of two aromatic rings connected by an ether linkage. The benzaldehyde core bears an aldehyde group at position 1 and a phenoxy substituent at position 4. The attached phenyl ring is further functionalized with a nitro group at the ortho position and a trifluoromethyl group at the para position relative to the ether linkage.
Physical and Chemical Properties
The compound possesses several key structural features that influence its physical and chemical behavior. The molecular formula is C14H8F3NO4 with an approximate molecular weight of 311.22 g/mol, similar to its positional isomer 2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde.
Table 1: Physical and Chemical Properties of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Property | Value |
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Molecular Formula | C14H8F3NO4 |
Molecular Weight | 311.22 g/mol |
Physical State | Solid at room temperature |
Functional Groups | Aldehyde, ether, nitro, trifluoromethyl |
Solubility | Limited water solubility; soluble in organic solvents |
Reactivity Centers | Aldehyde group (electrophilic), nitro group (electron-withdrawing) |
The trifluoromethyl group significantly influences the compound's lipophilicity, enhancing its ability to penetrate cellular membranes. The nitro group creates an electron-deficient center, making the compound more reactive in certain chemical transformations. Meanwhile, the aldehyde functional group serves as a versatile handle for further derivatization.
Synthesis Methods
Synthetic Routes
The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves a multi-step procedure similar to that of its positional isomers. The general synthetic pathway often begins with 4-hydroxybenzaldehyde and 4-(trifluoromethyl)phenol derivatives.
Table 2: Key Synthetic Steps for 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Step | Process | Conditions | Considerations |
---|---|---|---|
1 | Nitration of 4-(trifluoromethyl)phenol | HNO3/H2SO4, 0-5°C | Temperature control crucial to ensure ortho-selectivity |
2 | Nucleophilic aromatic substitution | 4-hydroxybenzaldehyde, base (e.g., K2CO3), polar aprotic solvent (DMF) | Requires heating (120-150°C) |
3 | Purification | Column chromatography (silica gel, hexane/ethyl acetate) | Recrystallization from ethanol may improve purity |
Optimization Strategies
Achieving high yields and purity in the synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde requires careful control of reaction conditions. The key considerations include:
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For the nitration step, maintaining precise temperature control prevents over-nitration and ensures regioselectivity.
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In the substitution reaction, using a strong base such as potassium carbonate in DMF facilitates the coupling of the phenolic component with the benzaldehyde derivative.
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Modern catalytic methods, such as copper-catalyzed Ullmann-type coupling reactions, can provide more efficient synthetic routes with milder conditions.
Chemical Reactivity and Transformations
Reactive Centers
The reactivity of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is primarily dictated by its functional groups. The aldehyde group is particularly reactive toward nucleophiles, making it a valuable intermediate in various condensation reactions.
Key Transformations
The compound can undergo several important chemical transformations that make it valuable in synthetic applications:
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Condensation reactions with amines or hydrazines to form imines or hydrazones
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Reduction of the aldehyde to the corresponding alcohol
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Oxidation to carboxylic acid derivatives
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Wittig reactions for carbon-carbon bond formation
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Aldol condensations for chain extension
Table 3: Important Chemical Transformations
Transformation | Reagents | Product Class | Potential Applications |
---|---|---|---|
Imine formation | Primary amines, catalytic acid | Schiff bases | Coordination chemistry, bioactive compounds |
Reduction | NaBH4, ethanol | Benzyl alcohols | Intermediates for pharmaceutical synthesis |
Oxidation | KMnO4 or Ag2O | Carboxylic acids | Building blocks for complex molecules |
Wittig reaction | Phosphonium ylides | Alkenes | Synthesis of unsaturated systems |
Aldol condensation | Ketones, base catalyst | β-Hydroxy aldehydes | Precursors to heterocyclic compounds |
Biological Activity and Applications
Antimicrobial Properties
Based on structural similarities to other phenoxybenzaldehyde derivatives, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde may exhibit antimicrobial activity. The presence of the trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, could contribute to its potential antibacterial and antifungal properties.
Pharmaceutical Applications
The compound serves as a valuable scaffold for the development of bioactive molecules. Its structural features make it suitable for modification to enhance specific biological activities:
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The aldehyde group provides a reactive site for introducing various pharmacophores
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The trifluoromethyl moiety enhances metabolic stability and membrane permeability
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The nitro group can be reduced to an amine, opening possibilities for further derivatization
Table 4: Potential Pharmaceutical Applications
Biological Target | Structural Feature Contributing | Potential Therapeutic Area |
---|---|---|
Microbial enzymes | Trifluoromethyl group | Antimicrobial agents |
Inflammatory mediators | Phenoxy linkage | Anti-inflammatory drugs |
Cancer cell proteins | Aldehyde functionality | Anticancer compounds |
Nervous system receptors | Nitro group (after reduction) | CNS-active agents |
Agrochemical Applications
The structural features of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde also suggest potential applications in agricultural chemistry. Similar compounds have shown activity as pesticides, fungicides, or herbicides due to their ability to interact with specific biological targets in pest organisms.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde would show distinctive signals:
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The aldehyde proton appears as a singlet at approximately δ 9.8-10.2 ppm
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Aromatic protons show complex splitting patterns between δ 7.0-8.5 ppm
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The trifluoromethyl group influences the chemical shifts of nearby protons through its strong electron-withdrawing effect
Infrared (IR) Spectroscopy
Key IR absorption bands for this compound include:
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Aldehyde C=O stretch at approximately 1700 cm-1
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Aromatic C=C stretching vibrations at 1450-1600 cm-1
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Nitro group asymmetric and symmetric stretches at approximately 1520 and 1350 cm-1
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C-O-C stretching from the ether linkage at 1200-1250 cm-1
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C-F stretching from the trifluoromethyl group at 1100-1200 cm-1
Comparison with Structural Analogs
Positional Isomers
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde differs from its positional isomers primarily in the location of the phenoxy substituent on the benzaldehyde ring. These structural differences lead to variations in physical properties, reactivity, and biological activity.
Table 5: Comparison with Positional Isomers
Compound | Position of Phenoxy Group | Key Differences in Properties |
---|---|---|
2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | ortho (position 2) | Different electron distribution, potential for intramolecular interactions |
3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | meta (position 3) | Intermediate electronic effects, different spatial arrangement |
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | para (position 4) | More extended conjugation, different reactivity profile |
Substitution Variants
Variations in the substituents on the benzaldehyde core or the phenoxy group can significantly alter the compound's properties. For example, the 3-ethoxy derivative, 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, incorporates an additional ethoxy group that changes its electronic properties and possibly its biological activity.
Current Research and Future Directions
Structure-Activity Relationship Studies
Ongoing research into 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde and related compounds focuses on establishing structure-activity relationships (SARs) to optimize their properties for specific applications. These studies examine:
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The effect of modifying the position of the phenoxy group
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The impact of changing the substituents on the phenyl rings
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The influence of the trifluoromethyl group on lipophilicity and metabolic stability
Novel Applications in Materials Science
Beyond biological applications, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde and its derivatives show promise in materials science:
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As building blocks for functional polymers
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In the development of photoactive materials
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For creating ligands in coordination chemistry
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